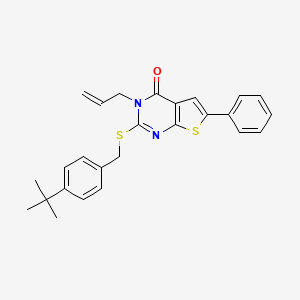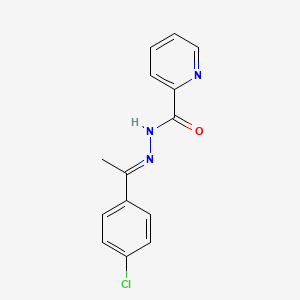![molecular formula C30H26Cl2N6 B11980079 4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11980079.png)
4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL R769754 is a chemical compound with the molecular formula C30H26Cl2N6. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is available through suppliers like Sigma-Aldrich .
Preparation Methods
The synthetic routes and reaction conditions for RCL R769754 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
RCL R769754 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RCL R769754 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in studies involving cellular processes and molecular interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of RCL R769754 involves its interaction with specific molecular targets and pathways. While the exact details are not fully elucidated, it is known to affect certain biochemical processes, leading to its observed effects in various applications .
Comparison with Similar Compounds
RCL R769754 can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:
RCL T266884: Another compound with similar applications in scientific research.
Ramucirumab: A monoclonal antibody used in cancer therapy.
Ruxolitinib: A kinase inhibitor used in the treatment of myelofibrosis and polycythemia vera.
RCL R769754 is unique due to its specific molecular structure and the range of applications it supports.
Properties
Molecular Formula |
C30H26Cl2N6 |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[6-(4-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C30H26Cl2N6/c31-21-11-7-19(8-12-21)25-17-37-29-23(25)5-1-3-15-35(29)27(33-37)28-34-38-18-26(20-9-13-22(32)14-10-20)24-6-2-4-16-36(28)30(24)38/h7-14,17-18H,1-6,15-16H2 |
InChI Key |
JYFZHCKGLSJGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=NN5C=C(C6=C5N4CCCC6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Allyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980012.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980018.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11980028.png)

![3-(2-chlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980037.png)



![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980063.png)
![2-{(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-(3-methylphenyl)acetamide](/img/structure/B11980068.png)
